molecular formula C12H12N2O8 B14072854 Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate

Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate

Cat. No.: B14072854
M. Wt: 312.23 g/mol
InChI Key: XKZLICUVBJHUEH-UHFFFAOYSA-N
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Description

Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate is an organic compound characterized by the presence of two nitro groups and two ester groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate typically involves the nitration of diethyl benzene-1,3-dicarboxylate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Scientific Research Applications

Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and reducing agents. The nitro groups act as strong electron-withdrawing groups, making the benzene ring susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

    Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl 4,6-diaminobenzene-1,3-dicarboxylate: Reduction product of the compound.

    Diethyl 4,6-dibromobenzene-1,3-dicarboxylate: Brominated derivative with different reactivity.

Uniqueness: Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate is unique due to its dual nitro groups, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H12N2O8

Molecular Weight

312.23 g/mol

IUPAC Name

diethyl 4,6-dinitrobenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H12N2O8/c1-3-21-11(15)7-5-8(12(16)22-4-2)10(14(19)20)6-9(7)13(17)18/h5-6H,3-4H2,1-2H3

InChI Key

XKZLICUVBJHUEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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